1-Oxo-1-(3,3,3-trifluoro-2,2-dihydroxypropyl)-1,2-benzothiazol-3-one
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Overview
Description
1-Oxo-1-(3,3,3-trifluoro-2,2-dihydroxypropyl)-1,2-benzothiazol-3-one is a complex organic compound characterized by its trifluoromethyl group and benzothiazole core
Preparation Methods
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The process may also include purification steps to obtain the compound in high purity.
Chemical Reactions Analysis
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.
Scientific Research Applications
1-Oxo-1-(3,3,3-trifluoro-2,2-dihydroxypropyl)-1,2-benzothiazol-3-one has diverse applications in scientific research. It is used in drug discovery as a potential therapeutic agent, in material synthesis for developing advanced materials, and in catalysis for various chemical reactions. Its unique chemical structure makes it a valuable tool in these areas.
Mechanism of Action
The mechanism by which 1-Oxo-1-(3,3,3-trifluoro-2,2-dihydroxypropyl)-1,2-benzothiazol-3-one exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain receptors, while the benzothiazole core contributes to its biological activity. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Benzothiazole derivatives
Trifluoromethyl-containing compounds
Other oxo-substituted benzothiazoles
Properties
IUPAC Name |
1-oxo-1-(3,3,3-trifluoro-2,2-dihydroxypropyl)-1,2-benzothiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO4S/c11-10(12,13)9(16,17)5-19(18)7-4-2-1-3-6(7)8(15)14-19/h1-4,16-17H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDHJIFLKGGAEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=S2(=O)CC(C(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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